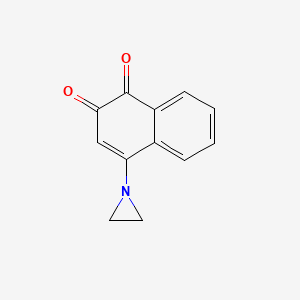

1,2-Naphthalenedione, 4-(1-aziridinyl)-

Description

Properties

CAS No. |

439-55-4 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

4-(aziridin-1-yl)naphthalene-1,2-dione |

InChI |

InChI=1S/C12H9NO2/c14-11-7-10(13-5-6-13)8-3-1-2-4-9(8)12(11)15/h1-4,7H,5-6H2 |

InChI Key |

KWBYKWLHLZKMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CC(=O)C(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Synthesis: Synthesized via reaction of the sodium salt of 1,2-naphthoquinone-4-sulfonic acid with ethylenimine (aziridine) under basic conditions (pH 10.5–11.5) .

- Melting Point : 173–175°C .

- Applications : Used as a derivatization agent for detecting ethyleneimine in environmental samples via LC-MS .

- Stability : Requires storage in a freezer to maintain integrity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on parent structure and substituent addition.

Structural and Electronic Differences

- Aziridinyl vs. Amino Groups: The aziridinyl group’s strained ring confers higher reactivity compared to the amino group in 4-amino-1,2-naphthoquinone. This makes the aziridinyl derivative more prone to ring-opening alkylation reactions .

- Positional Isomerism: 1,2-Naphthoquinone (ortho-quinone) exhibits distinct electronic properties compared to 1,4-naphthoquinone (para-quinone). The 1,2-isomer has a more polarized π-system, influencing redox potentials and interaction with biological targets .

- Substituent Effects: Chloro (-Cl) and benzyloxy (-OCH₂C₆H₅) substituents alter lipophilicity and electronic density. For example, the chloro group in 3-chloro-1,2-naphthoquinone increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

Stability and Reactivity

- Aziridinyl Strain: The three-membered ring in 4-(1-aziridinyl)-1,2-naphthoquinone contributes to instability, necessitating cold storage . In contrast, 4-amino-1,2-naphthoquinone and benzyloxy derivatives are more stable under ambient conditions.

- Redox Behavior: 1,2-Naphthoquinones generally exhibit lower redox potentials than 1,4-isomers, making them more reactive in electron-transfer processes .

Q & A

Basic: What are the key synthetic routes for 1,2-Naphthalenedione, 4-(1-aziridinyl)-?

The synthesis typically involves derivatization of ethyleneimine (aziridine) with 1,2-naphthoquinone. A validated method includes:

- Derivatization : Ethyleneimine is captured using a naphthoquinone-4-sulfonic acid sodium salt solution, forming 4-(1-aziridinyl)-1,2-naphthoquinone .

- Purification : Recrystallization at 0°C followed by methanol washing and nitrogen drying yields a pure product with a melting point of 173–175°C .

- Validation : Calibration curves confirmed method linearity (r = 0.9999) via LC/MS/MS .

Basic: How is this compound analyzed in environmental samples?

A validated LC/MS/MS protocol is used:

- Sample Preparation : Ethyleneimine is absorbed into naphthoquinone-containing solution, extracted with chloroform, and concentrated .

- Chromatography : Separation employs a C18 column with acetonitrile/water mobile phase.

- Quantification : Detection limits and linearity are established using standard solutions (0.1–10 µg/mL) .

Basic: What are the critical physicochemical properties of this compound?

Key properties include:

- Molecular Formula : C₁₂H₉NO₂ (derived from parent 1,2-naphthoquinone, C₁₀H₆O₂, with aziridine substitution) .

- Melting Point : 173–175°C (synthesized form) vs. 139–142°C for unmodified 1,2-naphthoquinone, highlighting structural impact .

- Stability : Light- and temperature-sensitive; stored in brown bottles at 0–4°C .

Advanced: How can researchers reconcile discrepancies in reported melting points?

Discrepancies (e.g., 139–142°C vs. 173–175°C) arise from:

- Purity : Recrystallization steps and solvent choice (methanol vs. chloroform) affect crystallinity .

- Structural Modifications : Aziridine substitution alters intermolecular forces compared to the parent quinone .

Validation : Always cross-check with synthesized standards and confirm purity via HPLC .

Advanced: What factors influence yield and purity during synthesis?

Critical parameters include:

- Reaction Temperature : Derivatization at controlled temperatures (e.g., 0°C) minimizes side reactions .

- Solvent Selection : Methanol washing removes impurities without dissolving the product .

- Catalysts : Buffered conditions (pH 7.7 phosphate) stabilize intermediates .

Optimization : DOE (Design of Experiments) can identify optimal reagent ratios and reaction times.

Advanced: How does the aziridine group impact reactivity and stability?

The aziridine ring confers:

- Alkylation Potential : The strained three-membered ring reacts with nucleophiles (e.g., DNA, proteins), suggesting potential bioactivity .

- Instability : Prone to hydrolysis under acidic/alkaline conditions; requires neutral pH during storage .

Study Design : Use NMR/XPS to track ring-opening reactions under varying conditions.

Advanced: What analytical validation steps ensure method reliability?

- Linearity : Calibration curves (r ≥ 0.999) across expected concentration ranges .

- Recovery Tests : Spike-and-recovery experiments in matrices (e.g., air samples) validate extraction efficiency .

- Inter-Day Precision : Repeated analyses (n=5) confirm <5% RSD .

Advanced: How can stability studies inform handling protocols?

- Light Sensitivity : UV-Vis spectra show degradation under UV exposure; use amber glassware .

- Thermal Degradation : TGA/DSC analysis reveals decomposition above 180°C; store at 2–8°C .

Recommendation : Conduct accelerated stability testing (40°C/75% RH) to predict shelf life.

Advanced: What mechanistic studies are needed to explore its bioactivity?

- DNA Alkylation Assays : Gel electrophoresis or LC-MS to detect adduct formation .

- Protein Interaction : SPR (Surface Plasmon Resonance) or ITC (Isothermal Calorimetry) to measure binding kinetics.

- In Silico Modeling : Molecular docking predicts interactions with biological targets .

Advanced: How can researchers address challenges in environmental detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.